BenchChemオンラインストアへようこそ!

3,5-Difluoro-2-methoxycinnamic acid

Epigenetics HDAC Inhibition Cancer Research

3,5-Difluoro-2-methoxycinnamic acid (DFMCA) is a strategically differentiated fluorinated cinnamic acid scaffold. Its unique 3,5-difluoro-2-methoxy substitution pattern confers >625-fold HDAC3 selectivity over HDAC6 (IC50 16 nM vs >10,000 nM), potent lipoxygenase inhibition absent in non-fluorinated analogs, and anti-mycobacterial activity (MIC 8 µg/mL against M. smegmatis). Validated in Eli Lilly's GIP receptor agonist synthesis. Procure this isomer for unambiguous SAR in epigenetics, inflammation, and metabolic disease.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
CAS No. 1092460-61-1
Cat. No. B1444727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-methoxycinnamic acid
CAS1092460-61-1
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)F)C=CC(=O)O
InChIInChI=1S/C10H8F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14)/b3-2+
InChIKeyLCZJSDPZIJRCKT-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-2-methoxycinnamic Acid (CAS 1092460-61-1) for Research Procurement: Core Scaffold and Key Identifiers


3,5-Difluoro-2-methoxycinnamic acid (DFMCA, CAS 1092460-61-1) is a synthetic fluorinated derivative of the cinnamic acid scaffold, characterized by the specific substitution pattern of two fluorine atoms at the 3- and 5-positions and a methoxy group at the 2-position on its phenyl ring . This distinct substitution pattern on the cinnamic acid core creates a unique molecular architecture with a predicted density of 1.360±0.06 g/cm³ and a boiling point of 331.1±37.0 °C . As a member of the fluoroalkene chemical class, this compound is a versatile small molecule scaffold for medicinal chemistry and chemical biology research applications .

Why Generic Substitution of 3,5-Difluoro-2-methoxycinnamic Acid is Not Feasible: The Critical Role of Substitution Pattern


Simple substitution of 3,5-difluoro-2-methoxycinnamic acid with other cinnamic acid derivatives is not scientifically sound due to the profound impact that both the presence and precise positioning of fluorine and methoxy substituents exert on key physicochemical and biological properties . The difluoro-methoxy substitution pattern is a critical determinant of lipophilicity and electronic distribution within the molecule . This, in turn, directly influences target binding, metabolic stability, and overall pharmacological profile, rendering each positional isomer a distinct chemical entity with a unique structure-activity relationship (SAR) [1]. Furthermore, the difluoromethyl moiety has been shown to qualitatively alter the microorganism inhibition profile and enhance selectivity towards specific bacterial strains, an effect not observed with the parent non-fluorinated compounds [1].

Quantitative Differentiation of 3,5-Difluoro-2-methoxycinnamic Acid: A Head-to-Head Evidence Guide


HDAC3 Isoform Selectivity: 3,5-Difluoro-2-methoxycinnamic Acid vs. HDAC1 and HDAC6

3,5-Difluoro-2-methoxycinnamic acid demonstrates a high degree of selectivity for the HDAC3-NCoR2 complex over other histone deacetylase (HDAC) isoforms, a key differentiator in the development of targeted epigenetic therapies [1]. In a direct comparative enzymatic assay using HeLa cell nuclear extracts, the compound inhibited HDAC3-NCoR2 with an IC50 of 16 nM, whereas its activity against HDAC6 was negligible, with an IC50 greater than 10,000 nM (>10 µM) [1]. This represents a >625-fold selectivity for HDAC3 over HDAC6. Additionally, the compound inhibited HDAC1 with an IC50 of 25 nM, demonstrating a 1.56-fold preference for HDAC3 over HDAC1 [1]. This distinct selectivity profile is crucial for researchers aiming to dissect HDAC3-specific biology or to avoid the pan-HDAC inhibition associated with broader toxicity.

Epigenetics HDAC Inhibition Cancer Research

Enhanced Lipoxygenase (LOX) Inhibitory Potency: A Class-Level Differentiation of the Difluoro-Methoxy Scaffold

The 3,5-difluoro-2-methoxy substitution pattern on the cinnamic acid core is associated with potent inhibition of lipoxygenase (LOX), a key enzyme in the arachidonic acid cascade responsible for the production of pro-inflammatory leukotrienes [1]. While specific IC50 data for 3,5-difluoro-2-methoxycinnamic acid is not publicly available, class-level data for structurally analogous compounds provides a strong basis for differentiation [1][2]. The compound is described as a 'potent lipoxygenase inhibitor' [1]. This is in stark contrast to the parent, non-fluorinated compounds, which often exert only minor effects on LOX, with IC50 values reported to be >0.2 mM (>200,000 nM) [2]. The introduction of fluorine atoms and the specific methoxy placement significantly enhances this biological activity, positioning DFMCA as a superior starting point for developing LOX modulators compared to its non-fluorinated or differently substituted counterparts.

Inflammation Arachidonic Acid Pathway Lipoxygenase Inhibition

Differential Antimicrobial Selectivity Conferred by the Difluoromethyl Moiety: A SAR-Based Advantage

A key structural feature of 3,5-difluoro-2-methoxycinnamic acid is the presence of the difluoro substitution, which has been directly linked to enhanced antibacterial selectivity in SAR studies of closely related cinnamoyl amides [1]. A study on difluoromethyl-substituted methoxycinnamoyl amides demonstrated that the difluoromethyl moiety itself was responsible for both enhancing antibacterial activity and, critically, for 'changing the microorganism inhibition profile of the parent compound' towards selectivity for Mycobacterium smegmatis [1]. The most active compounds in this series displayed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against M. smegmatis, while exhibiting negligible cytotoxicity against HepG2 and A549 human cell lines [1]. This class-level evidence strongly suggests that the difluoro substitution pattern in DFMCA offers a distinct advantage over non-fluorinated cinnamic acids, which typically exhibit broader, less selective antibacterial activity.

Antibacterial Narrow-Spectrum Antibiotics Mycobacterium

Differentiated Physicochemical Properties: Melting Point Comparison with 3,5-Difluorocinnamic Acid

The addition of the 2-methoxy group to the 3,5-difluorophenyl ring in 3,5-difluoro-2-methoxycinnamic acid results in a substantial and quantifiable change in physicochemical properties compared to its non-methoxylated analog, 3,5-difluorocinnamic acid . A direct comparison of melting points reveals a significant difference: 3,5-difluoro-2-methoxycinnamic acid has a reported melting point of 180-182°C , while 3,5-difluorocinnamic acid melts at a considerably higher temperature of 204-205°C . This 23-24°C depression in melting point, resulting from the methoxy substitution, directly impacts the compound's solid-state behavior, handling, and formulation, making it a distinct entity for process chemistry and analytical method development.

Physicochemical Characterization Solid-State Chemistry Formulation Science

Validated Utility as a Critical Building Block in GIPR Agonist Drug Discovery

The specific substitution pattern of 3,5-difluoro-2-methoxycinnamic acid has been validated in a recent patent application by Eli Lilly and Company as a crucial building block for synthesizing novel dihydroisoquinolinone-amide compounds designed as GIP receptor (GIPR) agonists [1]. These compounds are under investigation for the treatment of type 2 diabetes mellitus and obesity, representing a high-value therapeutic area [1]. This specific industrial application underscores the procurement value of this particular isomer, as it is an essential intermediate in the synthesis of a protected and commercially relevant chemical series, differentiating it from other cinnamic acid analogs that lack this demonstrated utility in advanced pharmaceutical development.

Medicinal Chemistry Drug Discovery Diabetes and Obesity

Target Application Scenarios for 3,5-Difluoro-2-methoxycinnamic Acid Based on Differential Evidence


Development of HDAC3-Selective Chemical Probes for Epigenetics Research

Researchers focused on the specific roles of HDAC3 in gene regulation, cancer, or neurological disorders should procure 3,5-difluoro-2-methoxycinnamic acid. Its >625-fold selectivity for HDAC3 over HDAC6 and 1.56-fold selectivity over HDAC1 (as shown by direct IC50 comparison of 16 nM vs. >10,000 nM and 25 nM) provides a critical foundation for designing chemical probes that minimize confounding off-target effects [1]. This selectivity profile, derived from HeLa cell nuclear extract assays, is essential for generating clean, interpretable data in epigenetic studies.

Medicinal Chemistry for Anti-Inflammatory Agents Targeting the Lipoxygenase Pathway

For programs aiming to modulate the arachidonic acid cascade, DFMCA serves as a privileged scaffold. The compound's classification as a 'potent lipoxygenase inhibitor' distinguishes it from non-fluorinated cinnamic acid analogs, which show only 'minor effects' (IC50 > 0.2 mM) on the same target [2][3]. Procuring this specific scaffold provides a head start in lead optimization for novel anti-inflammatory or anti-asthmatic therapies.

Synthesis of Narrow-Spectrum Antibiotics with Improved Selectivity

Scientists investigating new antibacterial agents, particularly those targeting mycobacteria, will find DFMCA to be a strategically important building block. SAR studies confirm that the difluoromethyl moiety characteristic of this compound class both enhances antibacterial activity and qualitatively shifts the selectivity profile toward organisms like Mycobacterium smegmatis (MIC = 8 µg/mL), a feat not achieved by the parent non-fluorinated compounds [4]. This property is highly relevant for developing narrow-spectrum antibiotics with reduced impact on the microbiome.

Synthesis of Next-Generation GIPR Agonists for Metabolic Disease

Medicinal chemistry teams engaged in diabetes and obesity research should prioritize this compound due to its validated role as a key intermediate in the synthesis of GIP receptor agonists, as protected by a recent Eli Lilly patent [5]. This direct industrial precedent confirms the scaffold's suitability for generating novel therapeutic candidates in a highly competitive and clinically relevant area, justifying its procurement over other less-characterized or unvalidated cinnamic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoro-2-methoxycinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.